N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Bioactivation Studies
Research has explored the metabolism and potential bioactivation pathways of various chloroacetamide herbicides, highlighting their carcinogenic properties in animal models. Although not directly related to N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, these studies contribute to understanding the metabolic fate of similar compounds. The metabolism involves complex pathways leading to DNA-reactive products, suggesting the need for cautious handling of these chemicals (Coleman et al., 2000).
Synthesis and Potency of Analogous Compounds
Research on adenosine A3 receptor antagonists has led to the development of potent ligands with excellent selectivity profiles, achieved by modifying the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold. This approach demonstrates the potential of structural modification in enhancing the activity of related compounds (Yaziji et al., 2013).
Application in Antimalarial Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, illustrates a method for synthesizing intermediates for antimalarial drugs. This highlights the relevance of such compounds in pharmaceutical synthesis, providing a pathway for developing new therapeutic agents (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Applications
Compounds derived from modifications of the pyrimidine scaffold have shown promise as anti-inflammatory and analgesic agents, as well as potential anticancer properties. This underscores the versatility of this compound-like compounds in medical research, offering insights into their therapeutic potential (Abu‐Hashem et al., 2020).
In Vitro Cytotoxic Activity
The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have led to the identification of compounds with significant in vitro cytotoxic activity against a range of cancer cell lines. This suggests a potential application in cancer therapy, further highlighting the importance of research into related compounds (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-13-6-4-12(5-7-13)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKJPTXOXNKFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.